1-[4-(3,4-dihydroquinolin-1(2H)-yl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-yl]-1,2,3,4-tetrahydroquinoline
CAS No.:
Cat. No.: VC8774988
Molecular Formula: C26H31N7
Molecular Weight: 441.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H31N7 |
|---|---|
| Molecular Weight | 441.6 g/mol |
| IUPAC Name | 1-[4-(3,4-dihydro-2H-quinolin-1-yl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-yl]-3,4-dihydro-2H-quinoline |
| Standard InChI | InChI=1S/C26H31N7/c1-30-16-18-31(19-17-30)24-27-25(32-14-6-10-20-8-2-4-12-22(20)32)29-26(28-24)33-15-7-11-21-9-3-5-13-23(21)33/h2-5,8-9,12-13H,6-7,10-11,14-19H2,1H3 |
| Standard InChI Key | VMNINATYKDUNOL-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C2=NC(=NC(=N2)N3CCCC4=CC=CC=C43)N5CCCC6=CC=CC=C65 |
| Canonical SMILES | CN1CCN(CC1)C2=NC(=NC(=N2)N3CCCC4=CC=CC=C43)N5CCCC6=CC=CC=C65 |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name reflects its intricate architecture: a 1,3,5-triazine core substituted at positions 4 and 6 with 3,4-dihydroquinolin-1(2H)-yl and 4-methylpiperazin-1-yl groups, respectively, and further linked to a 1,2,3,4-tetrahydroquinoline moiety. Key structural attributes include:
-
Triazine Ring: The 1,3,5-triazine scaffold is a nitrogen-rich heterocycle known for its electron-deficient nature, enabling diverse substitution patterns and interactions with biological targets .
-
Tetrahydroquinoline Components: Both the 3,4-dihydroquinolin-1(2H)-yl and 1,2,3,4-tetrahydroquinoline groups contribute planar aromatic regions and saturated bicyclic systems, influencing solubility and binding affinity .
-
Piperazine Substituent: The 4-methylpiperazin-1-yl group enhances water solubility and provides a basic nitrogen for protonation, a common feature in CNS-active drugs .
Table 1: Predicted Physicochemical Properties
Synthetic Pathways and Optimization
The synthesis of this compound likely involves multi-step strategies, drawing from methodologies used for analogous tetrahydroquinoline-triazine hybrids.
Triazine Core Formation
1,3,5-Triazine derivatives are typically synthesized via:
-
Cyclocondensation: Reaction of cyanuric chloride with amines under controlled conditions. For example, stepwise substitution at positions 4 and 6 could be achieved using 3,4-dihydroquinoline and 4-methylpiperazine nucleophiles .
-
Microwave-Assisted Synthesis: Modern approaches employ microwave irradiation to enhance reaction rates and yields, as demonstrated in triazine-piperazine hybrids .
Functionalization with Tetrahydroquinoline Moieties
Key steps include:
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling to introduce arylaminotriazine groups .
-
Reductive Amination: For saturating quinoline rings, hydrogenation over palladium or platinum catalysts is standard .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Triazine substitution | Cyanuric chloride, DIPEA, DCM | 65–75 | |
| Hydrogenation | H₂ (1 atm), Pd/C, ethanol | 80–85 |
Structural and Spectroscopic Characterization
X-ray crystallography and NMR spectroscopy are pivotal for confirming the compound’s structure.
Crystallographic Insights
While no crystal data exists for this specific compound, analogs like 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-ylmethanone (MDPI, 2022) exhibit:
-
Non-coplanar rings: Torsion angles of −105.1° between quinoline and phenyl groups, reducing π-stacking tendencies .
-
Trifluoromethyl Effects: Electron-withdrawing groups like CF₃ influence electron density and intermolecular interactions .
NMR Spectral Data
-
¹H NMR: Expected signals include δ 1.8–2.5 ppm (m, piperazine CH₂), δ 3.2–3.6 ppm (m, tetrahydroquinoline CH₂N), and δ 6.7–7.4 ppm (aromatic protons) .
-
¹³C NMR: Peaks at δ 120–150 ppm for triazine carbons and δ 40–60 ppm for saturated cyclic carbons .
Pharmacological Profile and Mechanisms
Tetrahydroquinoline-triazine hybrids exhibit broad bioactivity, with mechanisms inferred from analogs:
Anticancer Activity
-
Lead Compound 3c: A structurally related 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline showed IC₅₀ values of 1.2–4.8 µM against MCF-7, A549, and HCT116 cell lines .
-
Target Inhibition: Potential kinase or topoisomerase inhibition due to planar aromatic systems interacting with ATP-binding pockets .
Table 3: Comparative Bioactivity Data
| Compound Class | Activity (IC₅₀/ MIC) | Target | Reference |
|---|---|---|---|
| Tetrahydroquinoline | 1.2–4.8 µM (anticancer) | Cancer cell lines | |
| Triazine-piperazine | MIC 8–16 µg/mL (antibacterial) | S. aureus |
Applications and Future Directions
Drug Discovery
-
Kinase Inhibitors: Structural similarity to imatinib suggests potential in tyrosine kinase inhibition .
-
CNS Therapeutics: The 4-methylpiperazine group may enhance blood-brain barrier permeability .
Chemical Biology Probes
-
Fluorescent Derivatives: Functionalization with fluorophores (e.g., dansyl groups) could enable cellular imaging .
Synthetic Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume